N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(14-5-7-21-11-14)19-9-12-3-4-15(18-8-12)13-2-1-6-17-10-13/h1-8,10-11H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMPUVJBWDRGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide typically involves the coupling of a bipyridine derivative with a thiophene carboxylic acid or its derivatives. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated thiophene carboxamide .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that can inhibit or activate enzymes. The bipyridine moiety is known to interact with DNA and proteins, potentially disrupting their normal function . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of thiophene- and pyridine-based derivatives. Below is a comparative analysis with structurally analogous molecules, focusing on substituents, core scaffolds, and implied bioactivity.
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Scaffold Differences :
- The target compound uses a thiophene carboxamide core, whereas analogs like AZ331 and AZ257 employ a 1,4-dihydropyridine scaffold. The latter is well-documented in calcium channel blockers (e.g., nifedipine), suggesting divergent mechanistic pathways compared to the bipyridine-thiophene hybrid .
- Thiophene carboxamides are less explored in dihydropyridine-like roles but may exhibit distinct electronic properties due to sulfur’s polarizability.
In contrast, AZ331 and AZ257 feature thioether-linked ketones and methoxy/bromoaryl groups, which enhance lipophilicity and metabolic stability .
Bioactivity Hypotheses :
- Dihydropyridine analogs (AZ331, AZ257) are typically associated with cardiovascular applications. The target compound’s bipyridine-thiophene architecture aligns more closely with kinase inhibitors (e.g., crizotinib analogs) or topoisomerase modulators, though experimental validation is lacking .
Methodological Considerations for Comparative Studies
Key advantages of the SRB assay include:
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a thiophene ring and a bipyridine moiety. The molecular formula is , with a molecular weight of approximately 261.35 g/mol. The compound's structure allows for diverse interactions with biological targets, which is crucial for its pharmacological properties .
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Notably, it has been reported to inhibit mitochondrial complex I, a critical component of the electron transport chain. This inhibition can lead to alterations in cellular energy metabolism and ATP production, impacting cell viability and proliferation.
Biochemical Pathways
The compound's interaction with mitochondrial complex I suggests its involvement in several biochemical pathways associated with energy metabolism and apoptosis. By disrupting normal mitochondrial function, it may induce oxidative stress and activate apoptotic pathways in cancer cells .
Anticancer Potential
Research has shown that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that this compound can induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic factors like Bcl-2 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(bipyridin)-thiophene | HepG-2 | 10 | Inhibition of mitochondrial complex I |
| N-(bipyridin)-thiophene | HCT-116 | 15 | Induction of apoptosis |
Antibacterial and Antioxidant Activities
In addition to its anticancer properties, this compound has demonstrated potential antibacterial and antioxidant activities. These properties are significant for the development of new therapeutic agents targeting infectious diseases and oxidative stress-related conditions.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various thiophene derivatives, including this compound against HepG-2 liver cancer cells. Results indicated that this compound exhibited higher cytotoxicity than conventional chemotherapeutics like Sorafenib, suggesting its potential as an effective anticancer agent .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer effects of thiophene derivatives. The study found that this compound caused significant changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, leading to enhanced apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
